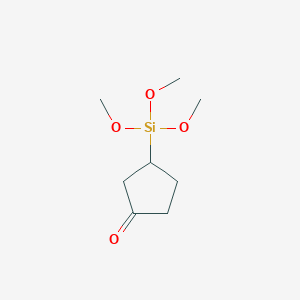
3-(Trimethoxysilyl)cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethoxysilyl)cyclopentan-1-one is an organosilicon compound that features a cyclopentanone ring substituted with a trimethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trimethoxysilyl)cyclopentan-1-one typically involves the reaction of cyclopentanone with trimethoxysilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like sodium hydroxide. The process involves heating the reaction mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The scalability of the synthesis process is crucial for its commercial viability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Trimethoxysilyl)cyclopentan-1-one can undergo various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation: The hydrolyzed silanol groups can further condense to form siloxane bonds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often facilitated by heating and the removal of water.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Siloxanes: Formed through condensation reactions.
Substituted derivatives: Resulting from nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-(Trimethoxysilyl)cyclopentan-1-one has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silane coupling agents, which improve the adhesion between organic and inorganic materials.
Chemistry: Employed in the functionalization of surfaces and the preparation of hybrid materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates
Mécanisme D'action
The mechanism of action of 3-(Trimethoxysilyl)cyclopentan-1-one involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process enhances the compound’s ability to bond with different surfaces and materials. The molecular targets and pathways involved include the interaction of silanol groups with hydroxyl groups on surfaces, leading to the formation of strong covalent bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)propyl methacrylate: Another organosilicon compound used in surface functionalization and as a coupling agent.
3-(Trimethoxysilyl)propylamine: Utilized in the modification of surfaces and the preparation of hybrid materials.
3-(Trimethoxysilyl)propanethiol: Known for its use in the synthesis of silane coupling agents and surface modifiers.
Uniqueness
3-(Trimethoxysilyl)cyclopentan-1-one is unique due to its cyclopentanone ring, which imparts distinct chemical properties compared to other similar compounds. This structural feature can influence its reactivity and the types of materials it can effectively modify .
Propriétés
Numéro CAS |
150502-27-5 |
|---|---|
Formule moléculaire |
C8H16O4Si |
Poids moléculaire |
204.30 g/mol |
Nom IUPAC |
3-trimethoxysilylcyclopentan-1-one |
InChI |
InChI=1S/C8H16O4Si/c1-10-13(11-2,12-3)8-5-4-7(9)6-8/h8H,4-6H2,1-3H3 |
Clé InChI |
RBAJDQXAYCIHRE-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1CCC(=O)C1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


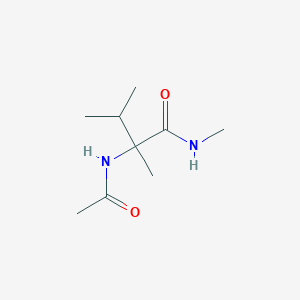

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
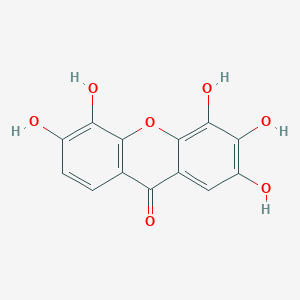
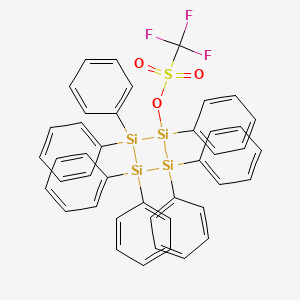
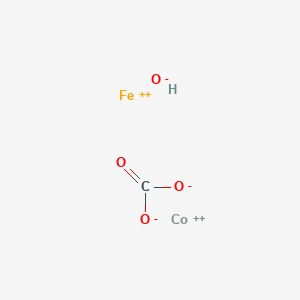
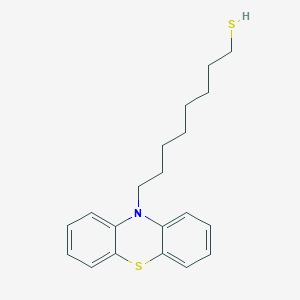
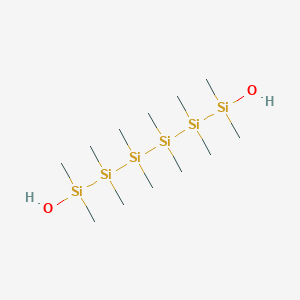
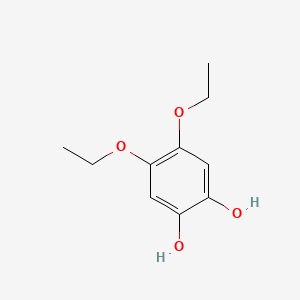
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
